Dicyclohexyl sodium sulfosuccinate

Catalog No.
S1895810
CAS No.
23386-52-9
M.F
C16H26O7S
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl sodium sulfosuccinate

CAS Number

23386-52-9

Product Name

Dicyclohexyl sodium sulfosuccinate

IUPAC Name

1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonic acid

Molecular Formula

C16H26O7S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C16H26O7S/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13/h12-14H,1-11H2,(H,19,20,21)

InChI Key

QPSVFNQMURAADJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)O

Micellization Studies:

DCHSS, like other surfactants, can form micelles in solution. Micelles are microscopic aggregates formed by surfactant molecules, with the hydrophilic heads facing outwards and the hydrophobic tails clustered inwards. These structures can be used to solubilize hydrophobic molecules in aqueous solutions. Researchers can leverage this property of DCHSS to study the behavior of hydrophobic compounds in a controlled environment. For instance, DCHSS micelles could be used to encapsulate and deliver hydrophobic drugs for drug delivery studies [].

Membrane Protein Research:

DCHSS can interact with biological membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic regions). This property makes DCHSS a potential tool for studying membrane proteins, which are crucial for various cellular functions. Researchers might utilize DCHSS to solubilize and purify membrane proteins from cells for further analysis [].

Dicyclohexyl sodium sulfosuccinate is a chemical compound with the molecular formula C16H25NaO7SC_{16}H_{25}NaO_7S and a CAS Registry Number of 23386-52-9. It is classified as a sodium salt of the diester derived from cyclohexanol and sulfosuccinic acid. This compound appears as a white to off-white powder and is soluble in water, making it useful in various applications, particularly in biochemical and industrial settings .

Due to its functional groups. Key reactions include:

  • Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of dicyclohexyl sulfosuccinate and sodium hydroxide.
  • Oxidation: It can be oxidized, potentially altering its functional properties and reactivity .
  • Esterification: The sulfosuccinate group can react with alcohols to form esters, expanding its utility in organic synthesis.

These reactions are significant for understanding its behavior in biological systems and industrial applications.

Dicyclohexyl sodium sulfosuccinate exhibits surfactant properties, which contribute to its biological activity. It can act as a solubilizing agent, enhancing the bioavailability of various compounds. This property makes it valuable in pharmaceutical formulations, where it helps improve the solubility of poorly soluble drugs . Additionally, it has been studied for its potential effects on cell membranes and its role in biochemical assays.

The synthesis of dicyclohexyl sodium sulfosuccinate typically involves the following steps:

  • Reaction of Cyclohexanol with Maleic Anhydride: Cyclohexanol reacts with maleic anhydride to form dicyclohexyl maleate.
  • Sulfation: The dicyclohexyl maleate is then treated with sodium bisulfite, resulting in the formation of dicyclohexyl sodium sulfosuccinate .
  • Purification: The product is purified through crystallization or filtration to remove impurities.

This multi-step synthesis highlights the compound's complexity and the importance of controlling reaction conditions to achieve high yields.

Dicyclohexyl sodium sulfosuccinate has a variety of applications across different fields:

  • Pharmaceuticals: Used as a solubilizer and stabilizer in drug formulations.
  • Biochemical Research: Serves as a reagent in biochemical assays and studies related to membrane interactions.
  • Industrial Uses: Employed as a surfactant in cleaning products and emulsifiers in cosmetic formulations .

Its versatility makes it an important compound in both research and commercial products.

Research into the interaction of dicyclohexyl sodium sulfosuccinate with biological membranes has shown that it can influence membrane fluidity and permeability. These interactions are crucial for understanding how this compound affects drug delivery systems and cellular uptake mechanisms. Studies have indicated that its surfactant properties can enhance the absorption of various therapeutic agents when used in formulations .

Dicyclohexyl sodium sulfosuccinate shares similarities with several other compounds that exhibit surfactant properties or belong to the sulfosuccinate family. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Dodecyl sodium sulfosuccinateSodium salt of sulfosuccinic acidLonger hydrophobic tail, used primarily in detergents
Octyl sodium sulfosuccinateSodium salt of sulfosuccinic acidShorter hydrophobic tail, often used in cosmetics
Dioctyl sodium sulfosuccinateSodium salt of diesterGreater lipophilicity, used in plasticizers

Dicyclohexyl sodium sulfosuccinate is unique due to its specific cyclohexane structure, which provides distinct solubilizing properties compared to other sulfosuccinates. Its ability to interact effectively with both hydrophilic and hydrophobic substances makes it particularly valuable in pharmaceutical applications.

Esterification Reaction Mechanisms

The synthesis of dicyclohexyl sodium sulfosuccinate begins with the esterification of maleic anhydride with cyclohexanol, following a well-characterized two-stage reaction mechanism [1]. The initial step involves the rapid formation of the monoester intermediate through nucleophilic attack of cyclohexanol on the anhydride carbonyl group [2]. This reaction proceeds through a tetrahedral intermediate where the cyclohexanol molecule acts as a nucleophile, attacking the electrophilic carbon center of maleic anhydride [3].

The esterification mechanism follows classical organic chemistry principles, where the first stage involves the rapid and practically complete formation of monocyclohexyl maleate [2]. The reaction kinetics demonstrate that this initial step is highly favorable, with the monoester formation occurring within minutes under appropriate conditions [1]. The second stage, formation of the dicyclohexyl maleate diester, represents the rate-limiting step in the overall synthesis pathway [2].

Temperature optimization studies reveal that the esterification reaction exhibits optimal conversion rates at temperatures ranging from 60-70°C for laboratory-scale operations [1] [2]. The reaction follows second-order kinetics with respect to both the acid and alcohol components, indicating a bimolecular mechanism [2]. The activation energy for the esterification process has been determined to be approximately 44.65 kilojoules per mole, reflecting the energy barrier that must be overcome for successful product formation [3].

Industrial implementations typically operate at elevated temperatures of 70-80°C to enhance reaction kinetics while maintaining product quality [1]. The molar ratio of cyclohexanol to maleic anhydride significantly influences the reaction completion, with excess alcohol ratios of 2.2-2.5:1 driving the equilibrium toward complete esterification [1]. Water removal through vacuum distillation proves essential for maximizing conversion efficiency, as the reaction is reversible and water formation inhibits forward progress [2].

Catalytic Processes in Sulfonation Reactions

The sulfonation stage represents the critical transformation where dicyclohexyl maleate undergoes addition reaction with sodium bisulfite to form the final sulfosuccinate product [1]. This process involves the addition of the sulfite group across the double bond of the maleate ester, creating the characteristic sulfonic acid functionality [4]. The reaction mechanism proceeds through nucleophilic addition of the bisulfite ion to the electron-deficient alkene system [5].

Catalytic enhancement of the sulfonation reaction employs various acidic catalysts, with para-toluenesulfonic acid and concentrated sulfuric acid demonstrating superior performance [1] [2]. These catalysts facilitate the addition reaction by activating the maleate double bond toward nucleophilic attack [6]. The catalyst loading typically ranges from 0.5-1.0 weight percent, providing a 30% reduction in reaction time compared to uncatalyzed processes [1].

The sulfonation reaction operates optimally at temperatures between 80-90°C for laboratory-scale synthesis, with industrial operations conducted at 90-100°C to achieve enhanced reaction rates [1]. The reaction time extends from 3-6 hours depending on the scale and specific conditions employed [1]. Pressure conditions ranging from 0.1-0.25 megapascals enhance the addition reaction kinetics by increasing the effective concentration of reactants [1].

Sodium bisulfite serves as the primary sulfonating agent, with the reaction proceeding through the formation of a sulfonate ester linkage [4]. The stoichiometry requires careful control, with a 10% molar excess of sodium bisulfite ensuring complete conversion while minimizing side reactions . The reaction pH must be maintained at 5.5-6.5 to favor sulfonation over competing hydrolysis reactions .

The catalytic process benefits from the use of advanced reactor designs that optimize heat and mass transfer [6]. Falling film reactors have emerged as the preferred configuration for industrial sulfonation due to their superior heat transfer coefficients reaching up to 2000 watts per square meter per Kelvin [6]. These reactors enable precise temperature control within ±1°C, minimizing unwanted side reactions and ensuring consistent product quality [6].

Purification Techniques: Precipitation and Solvent Extraction

The purification of dicyclohexyl sodium sulfosuccinate employs multiple separation techniques to achieve the high purity standards required for commercial applications [1]. The primary purification method involves precipitation using polar organic solvents, with ethanol demonstrating exceptional effectiveness in separating the product from reaction impurities [1].

Precipitation with absolute ethanol represents the most widely implemented purification technique, requiring 1000-1500 kilograms of ethanol per batch for industrial-scale operations [1]. The process involves dissolving the crude product in ethanol, followed by controlled precipitation to separate excessive sulfonating agents and inorganic salts [1]. This method achieves purities exceeding 95% while maintaining high recovery yields [1].

Alternative precipitation solvents include methanol, propanol, isopropanol, butanol, isobutanol, and glycol derivatives, each offering specific advantages depending on the desired purity level and economic considerations [1]. Methanol provides cost-effective purification comparable to ethanol, while higher alcohols offer enhanced selectivity for specific impurity removal [1]. The choice of precipitation solvent depends on the target purity specifications and downstream processing requirements [8].

Solvent extraction techniques complement precipitation methods by providing selective separation of specific impurity classes [1]. The extraction process utilizes the differential solubility of the sulfosuccinate product and impurities in various solvent systems [8]. Organic solvents including alcohols and glycols serve as effective extraction media, enabling the removal of unreacted starting materials and catalytic residues [1].

The dehydration process represents a critical purification step, often enhanced through the addition of fatty alcohol-polyoxyethylene ether wetting agents [1]. These additives reduce solution viscosity and facilitate smooth water removal, ensuring consistent product quality [1]. The dehydration temperature typically ranges from 100-150°C under controlled atmospheric conditions [1].

Vacuum distillation provides an additional purification mechanism for solvent recovery and product refinement [1]. This technique enables the removal of volatile impurities while recovering valuable solvents for process recycling [1]. The distillation process operates at reduced pressure to minimize thermal degradation of the heat-sensitive sulfosuccinate product [1].

Purification MethodConditionsEfficiencyIndustrial Application
Precipitation with Ethanol1000-1500 kg absolute ethanol/batch>95% purity achievableMost common method
Precipitation with MethanolAlternative polar solventSimilar to ethanolCost-effective alternative
Solvent ExtractionOrganic solvents (alcohols, glycols)Selective separationSelective purification
Vacuum DistillationRemove excess alcoholHigh alcohol recoverySolvent recovery
CrystallizationFrom organic solvent solutionsHigh purity productFinal purification step
Dehydration ProcessFatty alcohol-polyoxyethylene etherSmooth dehydrationProcess improvement

Industrial-Scale Production Challenges

Industrial-scale production of dicyclohexyl sodium sulfosuccinate faces numerous technical and economic challenges that require sophisticated solutions [9]. Raw material supply represents a primary concern, with cyclohexanol availability and pricing volatility significantly impacting production economics [9]. The specialized nature of cyclohexanol limits supplier options, creating potential supply chain vulnerabilities that manufacturers must address through strategic sourcing arrangements [9].

Temperature control emerges as a critical operational challenge due to the exothermic nature of both esterification and sulfonation reactions [1] [6]. Industrial reactors require advanced heat management systems to maintain precise temperature profiles while ensuring operator safety and equipment protection [6]. Multi-stage cooling strategies incorporate primary cooling through jacketed reactors and secondary cooling via internal coils for fine temperature adjustment [6].

Heat management systems increasingly employ phase-change materials within reactor insulation to absorb excess heat during peak reaction periods [6]. These systems utilize arrays of thermocouples positioned at 10-20 centimeter intervals to monitor temperature distribution [6]. Machine learning algorithms analyze real-time temperature data to predict potential issues and adjust cooling parameters proactively [6].

Process optimization requires simultaneous control of multiple variables including temperature, pressure, catalyst concentration, and reactant ratios [6]. Statistical process control methods enable manufacturers to maintain consistent product quality while minimizing raw material consumption and energy usage [6]. Advanced proportional-integral-derivative control systems incorporate adaptive tuning to respond to process variations and feedstock quality changes [6].

Environmental compliance presents ongoing challenges related to waste stream management and emission control [6]. Industrial facilities must implement closed-loop systems to minimize environmental impact while maintaining economic viability [9]. High-efficiency wet scrubbers with structured plastic or ceramic media achieve removal efficiencies exceeding 99% for unreacted sulfur trioxide gases [6].

Scale-up considerations involve translating laboratory-optimized conditions to industrial-scale equipment while maintaining reaction efficiency and product quality [9]. Pilot plant validation studies prove essential for identifying potential issues before full-scale implementation [9]. The transition from batch to continuous processing modes requires careful evaluation of residence time distribution and mixing characteristics [6].

Catalyst recovery and recycling represent significant economic considerations for industrial operations [6]. Heterogeneous catalyst development enables easier separation and reuse compared to homogeneous systems, reducing overall production costs [6]. Advanced catalyst formulations maintain activity over multiple reaction cycles while minimizing deactivation through fouling or poisoning [6].

ParameterOptimal Range/ValueReference
Esterification Temperature60-70°CLaboratory scale optimization
Esterification Temperature (Industrial)70-80°CIndustrial scale optimization
Sulfonation Temperature80-90°CLaboratory scale
Sulfonation Temperature (Industrial)90-100°CIndustrial scale
Molar Ratio (Cyclohexanol:Maleic Anhydride)2.2-2.5:1Excess alcohol drives completion
Catalyst Typep-Toluenesulfonic acid, H2SO4Acid catalysts most effective
Catalyst Loading0.5-1.0 wt%Reduces reaction time by 30%
Reaction Time (Esterification)4-6 hoursComplete esterification
Reaction Time (Sulfonation)3-6 hoursAddition reaction duration
Pressure (Esterification)AtmosphericStandard conditions
Pressure (Sulfonation)0.1-0.25 MPaElevated pressure

Quality control systems require continuous monitoring of product specifications to ensure compliance with industry standards [9]. In-line analytical monitoring enables real-time adjustment of process parameters to maintain consistent product quality [9]. Advanced process control systems integrate multiple analytical techniques to provide comprehensive quality assessment throughout the production cycle [6].

Physical Description

Liquid

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

362.13992434 g/mol

Monoisotopic Mass

362.13992434 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 81 of 84 companies with hazard statement code(s):;
H315 (82.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

137361-04-7
23386-52-9

Use Classification

Cosmetics -> Cleansing; Hydrotrope; Foam boosting; Surfactant

General Manufacturing Information

Construction
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Butanedioic acid, 2-sulfo-, 1,4-dicyclohexyl ester, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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